4-amino-N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
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Overview
Description
4-AMINO-N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-AMINO-N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-AMINO-N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its potential antibacterial and antiviral properties, it is investigated for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its biological applications.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and imidazolidinone derivatives. Compared to these compounds, 4-AMINO-N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Other similar compounds include:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Imidazolidinone derivatives: Compounds with similar ring structures but different substituents, leading to varied biological activities.
Properties
Molecular Formula |
C17H15F3N4O4S |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-amino-N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H15F3N4O4S/c18-17(19,20)16(23-29(27,28)13-8-6-12(21)7-9-13)14(25)24(15(26)22-16)10-11-4-2-1-3-5-11/h1-9,23H,10,21H2,(H,22,26) |
InChI Key |
GZBWIJWWJQMZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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